MAO-B Inhibitory Activity: Moderate Potency with a Distinct SAR Profile
3-(Chloromethyl)-2-methoxyquinoline exhibits moderate inhibition of the rat MAO-B enzyme, a key target for neurodegenerative disorders. Compared to its close structural analog, 2-Chloro-3-(chloromethyl)-7-methoxyquinoline, the target compound is 7.5-fold less potent. This difference highlights the critical impact of the 2-position substituent (methoxy vs. chloro) on target binding affinity [1].
| Evidence Dimension | Inhibition of MAO-B activity |
|---|---|
| Target Compound Data | IC50 = 209 nM |
| Comparator Or Baseline | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline; IC50 = 28 nM |
| Quantified Difference | 7.5-fold lower potency (209 nM vs. 28 nM) |
| Conditions | Sprague-Dawley rat brain mitochondrial homogenate; spectrophotometric method assessing 4-hydroxyquinoline formation |
Why This Matters
This 7.5-fold difference in potency is a critical decision point for researchers designing structure-activity relationship (SAR) studies or seeking a specific level of target engagement.
- [1] BindingDB. Comparison of IC50 values for MAO-B inhibition between 3-(Chloromethyl)-2-methoxyquinoline (BDBM50038204) and 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (BDBM50038061). Accessed April 21, 2026. View Source
